Neuramin lactose; Neuraminyllactose; Sialyllactose;-2,3-Sialyllactose

Description

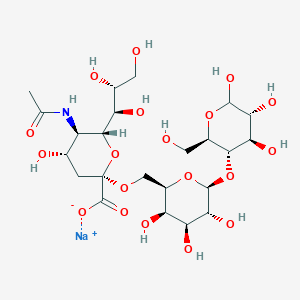

Neuramin lactose and Neuraminyllactose are historical or alternative terms for sialyllactose, a lactose derivative where a sialic acid (neuraminic acid) is glycosidically linked to the galactose moiety of lactose . Sialyllactose specifically refers to oligosaccharides with sialic acid (typically N-acetylneuraminic acid, Neu5Ac) attached to lactose via α2,3 or α2,6 linkages. The term 2,3-Sialyllactose (3′-sialyllactose) denotes the α2,3-linked isomer, which is structurally distinct from the α2,6-linked counterpart (6′-sialyllactose) in both biological activity and physicochemical properties .

Properties

Molecular Formula |

C23H38NNaO19 |

|---|---|

Molecular Weight |

655.5 g/mol |

IUPAC Name |

sodium;(2R,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylate |

InChI |

InChI=1S/C23H39NO19.Na/c1-6(27)24-11-7(28)2-23(22(37)38,43-19(11)12(30)8(29)3-25)39-5-10-13(31)14(32)17(35)21(41-10)42-18-9(4-26)40-20(36)16(34)15(18)33;/h7-21,25-26,28-36H,2-5H2,1H3,(H,24,27)(H,37,38);/q;+1/p-1/t7-,8+,9+,10+,11+,12+,13-,14-,15+,16+,17+,18+,19+,20?,21-,23+;/m0./s1 |

InChI Key |

GNRWSMYCXVSPHE-RCQPOWRYSA-M |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)O)O)O)O.[Na+] |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Enzymatic Hydrolysis and Assay Using Neuraminidase

One classical method involves using neuraminidase enzymes to hydrolyze N-acetylneuramin-lactose, which can be used both for assay purposes and as a preparative step in synthesis. The enzymatic assay protocol standardizes the hydrolysis of N-acetylneuramin-lactose to release N-acetylneuraminic acid and lactose under controlled conditions (pH 5.0, 37 °C) with sodium acetate buffer containing calcium ions for certain neuraminidase sources (e.g., Vibrio cholerae).

- 0.85 mg/mL N-acetylneuramin-lactose (2→3 isomer) substrate in 100 mM sodium acetate buffer, pH 5.0.

- Calcium chloride (2 mM) to support enzyme activity.

- Incubation at 37 °C for 10 minutes.

- Colorimetric detection at 550 nm after thiobarbituric acid reaction.

This method is primarily analytical but underpins the enzymatic specificity and conditions required for 3′-Sialyllactose synthesis and quantification.

Enzymatic Transsialylation in Milk Using Engineered Transsialidases

A novel enzymatic approach directly produces 3′-Sialyllactose in cow’s milk by transsialylation catalyzed by engineered transsialidases from Trypanosoma rangeli (Tr15 and Tr16). These enzymes transfer sialic acid from a donor substrate (κ-casein glycomacropeptide) to lactose in milk, forming 3′-Sialyllactose efficiently at mild temperatures (5–40 °C).

- Tr15 enzyme produced up to 1160 mg/L (1.8 mM) 3′-Sialyllactose in 10 minutes at 5 °C.

- Activation energy (Ea) for Tr15 transsialylation in milk was 16.5 kJ/mol, indicating high catalytic efficiency.

- The product was stable under pasteurization and freeze-drying conditions, suitable for industrial processing.

- This enzymatic route is promising for large-scale production of 3′-Sialyllactose directly in dairy matrices, facilitating incorporation into infant formula.

Enzymatic Production Using Whole-Cell Biocatalysts

Recent advances include the use of whole-cell biocatalysts expressing sialyltransferases and other enzymes to produce 3′-Sialyllactose in a one-pot biosynthesis system. For example, permeabilized cells expressing sialyltransferase catalyze the transfer of sialic acid to lactose, achieving high conversion yields (up to ~53 mM 3′-Sialyllactose from ~54 mM sialic acid) in both small (25 mL) and large (4 L) reaction volumes.

This method offers:

- Simplified process by combining multiple enzymatic steps in a single reaction vessel.

- Scalability demonstrated by consistent yields in both bench and pilot-scale reactions.

- Economic competitiveness due to reduced purification steps and enzyme reuse.

Microbial Fermentation and Metabolic Engineering Approaches

Genetically Engineered Escherichia coli for de novo 3′-Sialyllactose Synthesis

A cutting-edge approach involves metabolic engineering of Escherichia coli strains to synthesize 3′-Sialyllactose from simple carbon sources. Key strategies include:

- Deletion of genes (nanA, nanK, nanE, nanT) involved in sialic acid degradation to prevent loss of precursor.

- Genomic integration of exogenous genes (neuBCA and nST) enabling the biosynthesis of sialic acid and its transfer onto lactose.

- Modular optimization of enzyme expression to balance metabolic flux.

- Cofactor regeneration systems to enhance cytidine triphosphate (CTP) availability, critical for sialyltransferase activity.

- Screening and expression of transport proteins to facilitate extracellular secretion of 3′-Sialyllactose.

- Achieved an unprecedented yield of 56.8 g/L 3′-Sialyllactose in a 5 L bioreactor fermentation.

- Demonstrated potential for industrial-scale production with high efficiency and yield.

Chemical and Chemoenzymatic Synthesis

Though chemical synthesis of 3′-Sialyllactose is possible, it is complex and typically limited to laboratory scale due to multi-step protection/deprotection and stereoselective glycosylation challenges. Chemoenzymatic methods combine chemical synthesis of intermediates with enzymatic sialylation to improve yields and selectivity but are less common in industrial production compared to biological methods.

Analytical Techniques Supporting Preparation

Derivatization and Quantification

For precise quantification and kinetic studies of 3′-Sialyllactose synthesis, derivatization with chromophores such as 2-aminobenzoic acid (AB) is employed. This facilitates UV–visible absorbance detection in millimolar concentration ranges, enabling Michaelis–Menten kinetic analyses of neuraminidase or sialyltransferase activity.

Typical derivatization protocol:

- React 3′-Sialyllactose with AB in the presence of sodium cyanoborohydride and acetic acid-methanol mixture at 65 °C for 2 hours.

- Purify conjugated oligosaccharides before analysis.

Enzyme Kinetics and Activity Assays

- Neuraminidase activity is measured by monitoring the release of N-acetylneuraminic acid from 3′-Sialyllactose substrate.

- Michaelis constant (Km) values for neuraminidase range from 1.6 to 3.3 mM depending on enzyme source and assay conditions.

- Buffer choice affects activity; acetate buffers at pH 5 optimize neuraminidase activity compared to phosphate buffers.

Summary Table of Preparation Methods and Key Outcomes

Chemical Reactions Analysis

Types of Reactions: Sialyllactose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. Hydrolysis reactions involve the cleavage of glycosidic bonds, while oxidation reactions can modify the sialic acid residues. Glycosylation reactions involve the addition of sugar moieties to the compound.

Common Reagents and Conditions: Common reagents used in these reactions include sialidases, glycosyltransferases, and oxidizing agents. The reaction conditions vary depending on the desired product and the specific reaction being carried out. For example, the enzymatic synthesis of sialyllactose often requires specific pH, temperature, and substrate concentrations .

Major Products Formed: The major products formed from these reactions include various sialylated oligosaccharides, such as 3’-sialyllactose and 6’-sialyllactose. These products have different regioselectivities and biological activities, making them valuable for various applications .

Mechanism of Action

The mechanism of action of sialyllactose involves its interaction with various molecular targets and pathways. Sialyllactose can bind to specific receptors on the surface of cells, modulating cellular signaling pathways and immune responses. For example, 3’-sialyllactose has been shown to enhance laminin subunit gamma-2 expression and promote osteogenic differentiation via the phosphatidylinositol 3‑kinase/protein kinase B signaling pathway . Additionally, sialyllactose can inhibit the adhesion of pathogens to the intestinal lining, thereby preventing infections .

Comparison with Similar Compounds

Structural and Functional Comparison

Linkage Specificity and Enzymatic Interactions

- α2,3-Sialyllactose: Enzyme Specificity: Exhibits higher susceptibility to α2,3-sialidases (e.g., r3PdST) and trans-sialidases. Parainfluenza virus HN protein also shows preferential binding and slower hydrolysis of α2,3-linked substrates in crystallographic studies . Biological Recognition: Critical for pathogen-host interactions. Mycoplasma pneumoniae attaches to both α2,3- and α2,6-sialyllactose but exhibits gliding motility exclusively on α2,3-linked surfaces .

α2,6-Sialyllactose :

- Enzyme Resistance : Resistant to α2,3-specific sialidases but susceptible to α2,6-specific enzymes. For instance, Pasteurella multocida NanB preferentially hydrolyzes α2,6-linkages .

- Binding Affinity : Human influenza H3 hemagglutinin shows higher affinity for α2,6-sialyllactose (Kd = 2.1 mM) than α2,3-sialyllactose (Kd = 3.2 mM) .

Table 1: Enzymatic Activity Toward Sialyllactose Isomers

Physicochemical Properties

- Chromatographic Behavior: α2,3- and α2,6-sialyllactose are distinguishable via LC-MS/MS. The Imtakt aminopropyl column resolves these isomers with retention time differences, enabling precise quantification .

- Derivatization Kinetics : Methylamidation of α2,6-sialyllactose completes in 10 minutes, while α2,3-sialyllactose requires 30 minutes for full derivatization .

- Hydrogen Bonding : NMR studies reveal stronger maltose binding to α2,6-sialyllactose via multiple hydrogen bonds, compared to weaker interactions with α2,3-sialyllactose .

Analytical and Industrial Considerations

Biological Activity

Neuramin lactose, also known as neuraminyllactose or sialyllactose, is a sialylated oligosaccharide primarily found in human and animal milk. This compound has garnered attention for its potential biological activities, particularly in infant nutrition and gut health. This article explores the biological activity of neuramin lactose, including its health benefits, biosynthesis, and relevant research findings.

Overview of Neuramin Lactose

Neuramin lactose is a derivative of lactose that contains sialic acid, a nine-carbon sugar that plays a crucial role in various biological processes. It is classified as a human milk oligosaccharide (HMO), which are complex carbohydrates that contribute to the health and development of infants.

Biological Activities

1. Prebiotic Effects

Neuramin lactose has been shown to exhibit prebiotic properties, promoting the growth of beneficial gut bacteria such as bifidobacteria. This can enhance gut microbiota composition and improve digestive health in infants .

2. Antimicrobial Activity

Research indicates that sialyllactose can inhibit the adhesion of pathogens to intestinal epithelial cells, thereby preventing infections. Its antiadhesive properties are particularly relevant in reducing the risk of gastrointestinal infections in neonates .

3. Immunomodulatory Effects

Neuramin lactose may modulate immune responses by influencing the activity of immune cells. This can enhance the infant's ability to respond to infections and may play a role in preventing conditions like necrotizing enterocolitis (NEC) in premature infants .

4. Neurological Development

Sialic acid is critical for brain development and function. Neuramin lactose may support cognitive development through its role in neuronal signaling and synaptic plasticity, contributing to improved learning and memory functions .

Concentration Changes During Lactation

A study on rat milk revealed that the concentration of neuramin lactose increases significantly during early lactation, peaking at approximately 25.9 μmol/ml by day four and then declining to negligible levels by day 20 . This suggests a critical role for neuramin lactose during the initial stages of lactation when infants are most vulnerable.

| Time Post Partum (Days) | Lactose (μmol/ml) | Neuramin Lactose (μmol/ml) |

|---|---|---|

| 0 | 33.1 | 7.1 |

| 4 | 42.4 | 25.9 |

| 20 | 100.1 | Negligible |

Synthesis Pathways

The biosynthesis of neuramin lactose occurs through enzymatic pathways involving sialyltransferases and sialidases. These enzymes facilitate the addition of sialic acid to lactose, producing sialyllactose variants that have distinct biological activities . Recent studies have explored microbial synthesis methods that could enhance production efficiency for nutritional applications.

Case Studies

Case Study: Health Benefits in Infants

A clinical study indicated that infants fed formula supplemented with sialyllactose exhibited improved gut microbiota profiles compared to those on standard formula without HMOs. This was associated with lower incidence rates of gastrointestinal infections and enhanced immune responses .

Case Study: Nutritional Role in Premature Infants

Research focused on premature infants showed that those receiving sialylated HMOs had a significantly lower risk of developing NEC compared to those who did not receive these compounds. The presence of neuramin lactose was linked to better overall health outcomes in this vulnerable population .

Scientific Research Applications

Nutritional Significance

Neuramin lactose is recognized for its role as a nutrient in the diets of neonates. It serves as a source of sialic acid, which is crucial for brain development and immune function. Research indicates that these compounds can influence gut microbiota composition and promote the growth of beneficial bacteria.

- Case Study : A study analyzing rat milk showed that the concentration of N-acetylneuraminyl-lactose increased during the initial days of lactation, suggesting its importance in early life nutrition .

Immunological Functions

Sialylated oligosaccharides, including neuramin lactose derivatives, have been shown to possess immunomodulatory properties. They can inhibit pathogen adhesion to epithelial cells, thus playing a protective role against infections.

- Research Findings : In vitro studies have demonstrated that sialyllactose can inhibit the binding of certain pathogens to intestinal cells, thereby reducing the risk of gastrointestinal infections .

Developmental Impact

The presence of neuramin lactose in maternal milk has implications for cognitive development. Sialic acids are known to play a role in neuronal development and synaptic plasticity.

- Evidence : Studies suggest that infants receiving breast milk with higher concentrations of sialylated oligosaccharides exhibit better cognitive outcomes compared to those fed formula lacking these components .

Pharmaceutical Applications

Research is ongoing into the potential pharmaceutical applications of neuramin lactose derivatives. Their ability to modulate immune responses may be harnessed in developing treatments for various diseases.

- Potential Uses : Sialylated oligosaccharides could be explored as therapeutic agents in conditions such as inflammatory bowel disease or as adjuncts in vaccines to enhance immunogenicity .

Biochemical Research Tools

Neuramin lactose and its derivatives serve as important tools in biochemical research. They are used to study glycoprotein interactions and the role of sialic acids in cellular processes.

- Application Example : The synthesis and characterization of neuramin lactose from rat mammary glands have provided insights into the enzymatic pathways involved in lactose metabolism .

Summary Table of Applications

Q & A

Basic: What experimental methods are recommended for structural confirmation of 2,3-sialyllactose isomers in biological samples?

Answer:

Structural confirmation requires a combination of chromatographic and enzymatic techniques. High-voltage electrophoresis (0.05 M borate buffer) and paper chromatography in acidic/neutral/basic solvent systems can resolve isomers based on mobility differences . Post-hydrolysis analysis (e.g., 0.05 N HCl at 80°C for 1 hour) followed by detection of N-acetylneuraminic acid (Neu5Ac) and lactose via TLC or HPLC is critical. Viral neuraminidase treatment can further confirm sialic acid linkage specificity (e.g., preferential cleavage of α2,3 vs. α2,6 bonds). Molar ratios of Neu5Ac:hexose:reducing sugar (ideally 1:2:1) should be validated using spectrophotometric assays .

Basic: How can researchers quantify 3'-sialyllactose and 6'-sialyllactose in complex matrices like human milk or urine?

Answer:

Quantification requires internal standardization and validated calibration curves. For HPLC:

- Calibration curve: Prepare linear regression models using peak area ratios of sialyllactose standards vs. internal standards (e.g., isotopically labeled analogs).

- Sample preparation: Deproteinize samples using ultrafiltration or acetonitrile precipitation to minimize matrix interference.

- Validation: Ensure linearity (R² ≥ 0.99), recovery rates (85–115%), and limit of detection (LOD ≤ 0.1 µg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.